molecular formula C16H18FNO4S B2954665 2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1797558-03-2

2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2954665
CAS No.: 1797558-03-2
M. Wt: 339.38
InChI Key: IPYWWPUDYDUICH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 2-position of the benzene ring and a branched ethyl chain substituted with methoxy and 3-methoxyphenyl groups. This structure combines electronegative (fluorine) and lipophilic (methoxyphenyl) moieties, which may influence its physicochemical properties and biological activity. Sulfonamides are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatility in hydrogen bonding and receptor interactions .

Properties

IUPAC Name

2-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYWWPUDYDUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. For example, the synthesis may involve the following steps:

    Nitration: of a suitable aromatic precursor to introduce a nitro group.

    Reduction: of the nitro group to form an amine.

    Fluorination: to introduce the fluorine atom.

    Sulfonation: to attach the benzenesulfonamide moiety.

    Methoxylation: to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes and the use of automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s unique substituents distinguish it from analogs. Key comparisons include:

Table 1: Structural Features and Physical Properties of Selected Sulfonamide Derivatives
Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups Biological Activity/Notes
Target Compound Benzenesulfonamide 2-Fluoro, N-(2-methoxy-2-(3-methoxyphenyl)ethyl) N/A Fluoro, methoxy, methoxyphenyl Potential bioactivity inferred from sulfonamide class
8a () [1,2,4]Triazolo[1,5-a]pyrimidine 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide N/A Trifluoromethyl, triazolopyrimidine Herbicidal activity
1h () Benzenesulfonamide-pyrazole-pyridine 3-Fluoro, N-(2-((4-(3-(3-methoxyphenyl)...) 118–120 Fluoro, methoxyphenyl, pyrazole Anticancer evaluation (kinase inhibition)
1d () Benzenesulfonamide-pyrazole-pyridine 4-Fluoro, N-(2-((4-(3-(3-methoxyphenyl)...) 155–156 Fluoro, methoxyphenyl Kinase inhibitory effects
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () Benzenesulfonamide Ethyl, 2-methoxyphenyl N/A Methoxy, ethyl Structural simplicity; sulfonamide bioactivity
2-Fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide () Benzenesulfonamide 2-Fluoro, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl) N/A Fluoro, thiophene Thiophene enhances π-π stacking vs. methoxyphenyl

Key Differences and Implications

Fluorine vs. Trifluoromethyl Groups :

  • The target compound’s 2-fluoro group provides moderate electronegativity, whereas analogs like 8a () use a trifluoromethyl group for stronger electron-withdrawing effects, enhancing herbicidal activity .

Methoxyphenyl vs. In contrast, thiophene () or pyrazole () substituents may alter solubility and metabolic stability .

Biological Activity :

  • Pyrazole-pyridine sulfonamides () demonstrate kinase inhibition (e.g., 1h , 1d ) due to extended conjugation and hydrogen-bonding capacity, whereas the target compound’s branched ethyl chain may limit rigid binding but enhance flexibility for diverse targets .

Crystallographic Data :

  • N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () exhibits a planar crystal structure (R factor = 0.045), suggesting that methoxy groups stabilize molecular packing. The target compound’s branched chain may reduce crystallinity, impacting formulation .

Physicochemical Properties

  • Melting Points : Sulfonamides with rigid cores (e.g., pyrazole-pyridine in ) show higher melting points (155–156°C for 1d ) compared to flexible analogs, indicating stronger intermolecular forces . The target compound’s melting point is unreported but likely lower due to its flexible ethyl chain.
  • Solubility : The methoxyphenyl group may reduce aqueous solubility compared to polar heterocycles (e.g., thiophene in ), which could be optimized via prodrug strategies .

Biological Activity

2-Fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound featuring a complex structure that includes fluorine and methoxy substituents. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry, particularly in the context of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H22FNO3SC_{17}H_{22}FNO_3S. The presence of the sulfonamide group suggests potential biological activity, as sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis through the inhibition of dihydropteroate synthase.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound show significant antimicrobial activity. For instance, sulfonamides have been documented to possess broad-spectrum antibacterial properties.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of related compounds. For example, certain derivatives of benzenesulfonamides have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-70.65Induces apoptosis
Compound BU-9371.54Inhibits cell proliferation
Compound CMT-40.19Triggers caspase activation

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that compounds structurally similar to this compound can significantly induce apoptosis in cancer cells. For example, flow cytometry assays revealed increased caspase-3/7 activity in treated MCF-7 cells, indicating a mechanism involving programmed cell death .
  • Mechanistic Insights : Investigations into the binding affinity of these compounds to key enzymes involved in cancer metabolism provide insights into their potential therapeutic roles. For instance, derivatives exhibiting electron-withdrawing groups at specific positions on the aromatic ring have been associated with enhanced biological activity, suggesting that structural modifications can optimize efficacy .

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